3-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid 3-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 174740-51-3
VCID: VC0063962
InChI: InChI=1S/C42H70N2O5/c1-27(2)29-17-22-42(37(49)43-25-13-11-9-10-12-14-34(46)44-26-28(3)36(47)48)24-23-40(7)30(35(29)42)15-16-32-39(6)20-19-33(45)38(4,5)31(39)18-21-41(32,40)8/h28-33,35,45H,1,9-26H2,2-8H3,(H,43,49)(H,44,46)(H,47,48)/t28?,29-,30+,31-,32+,33-,35+,39-,40+,41+,42-/m0/s1
SMILES: CC(CNC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C)C(=O)O
Molecular Formula: C42H70N2O5
Molecular Weight: 683 g/mol

3-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid

CAS No.: 174740-51-3

Main Products

VCID: VC0063962

Molecular Formula: C42H70N2O5

Molecular Weight: 683 g/mol

3-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid - 174740-51-3

CAS No. 174740-51-3
Product Name 3-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid
Molecular Formula C42H70N2O5
Molecular Weight 683 g/mol
IUPAC Name 3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid
Standard InChI InChI=1S/C42H70N2O5/c1-27(2)29-17-22-42(37(49)43-25-13-11-9-10-12-14-34(46)44-26-28(3)36(47)48)24-23-40(7)30(35(29)42)15-16-32-39(6)20-19-33(45)38(4,5)31(39)18-21-41(32,40)8/h28-33,35,45H,1,9-26H2,2-8H3,(H,43,49)(H,44,46)(H,47,48)/t28?,29-,30+,31-,32+,33-,35+,39-,40+,41+,42-/m0/s1
Standard InChIKey JHXQBQRGJBYTRL-ZNSHGRRPSA-N
Isomeric SMILES CC(CNC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C)C(=O)O
SMILES CC(CNC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C)C(=O)O
Canonical SMILES CC(CNC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C)C(=O)O
PubChem Compound 463488
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator